

Application Notes and Protocols for Ridane Hydrobromide Stock Solutions

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Compound of Interest

Compound Name: *Ridane Hydrobromide*

Cat. No.: *B1147064*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ridane Hydrobromide (CAS 64543-93-7) is a key synthetic intermediate in the production of Febrifugine and its derivative, Halofuginone.^[1] These compounds are recognized for their potent biological activities, including the inhibition of prolyl-tRNA synthetase (PRS), which plays a crucial role in protein synthesis.^[1] The hydrobromide salt form of Ridane enhances its stability and solubility, making it more amenable for use in research settings compared to its free base.^[1] These application notes provide detailed protocols for the preparation of **Ridane Hydrobromide** stock solutions and summarize its relevant chemical and biological properties.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of **Ridane Hydrobromide** is essential for its effective use in experimental settings.

Property	Value
CAS Number	64543-93-7
Molecular Formula	C ₉ H ₁₇ NO ₂ •HBr
Molecular Weight	252.15 g/mol
IUPAC Name	1-[(2R,3S)-3-methoxypiperidin-2-yl]propan-2-one;hydrobromide
Synonyms	trans-1-(3-Methoxy-2-piperidiny)-2-propanone Hydrobromide

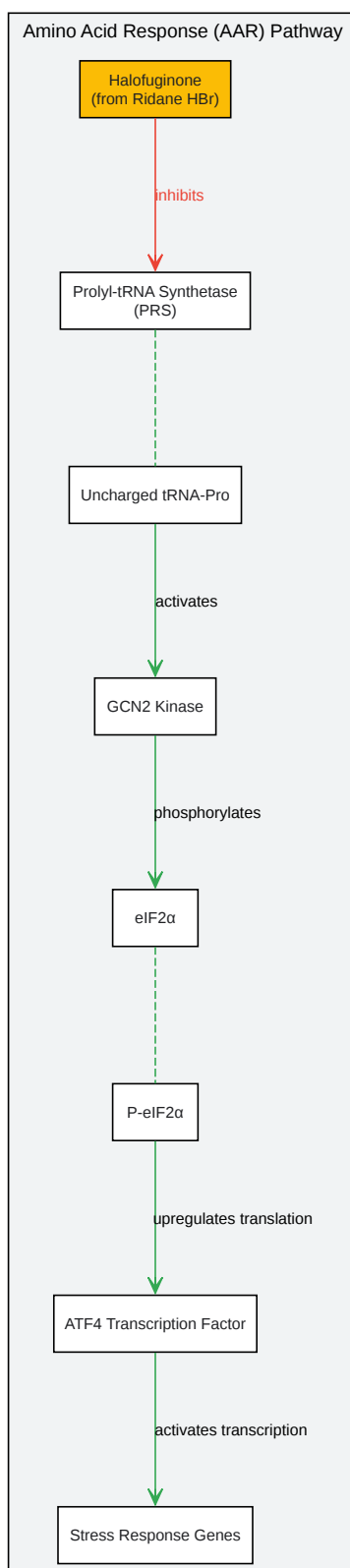
Note: Specific quantitative data on solubility in common laboratory solvents and stability are not readily available in published literature. The provided protocols are based on general practices for handling similar hydrobromide salts.

Mechanism of Action (Downstream Products)

Ridane Hydrobromide is a precursor to Halofuginone, a compound that exhibits its biological effects primarily through the inhibition of prolyl-tRNA synthetase (PRS). This inhibition leads to a cellular state mimicking proline starvation, which in turn activates the Amino Acid Response (AAR) pathway. A key event in this pathway is the phosphorylation of eukaryotic initiation factor 2 α (eIF2 α), leading to a global reduction in protein synthesis while selectively upregulating the translation of stress-response proteins like ATF4.

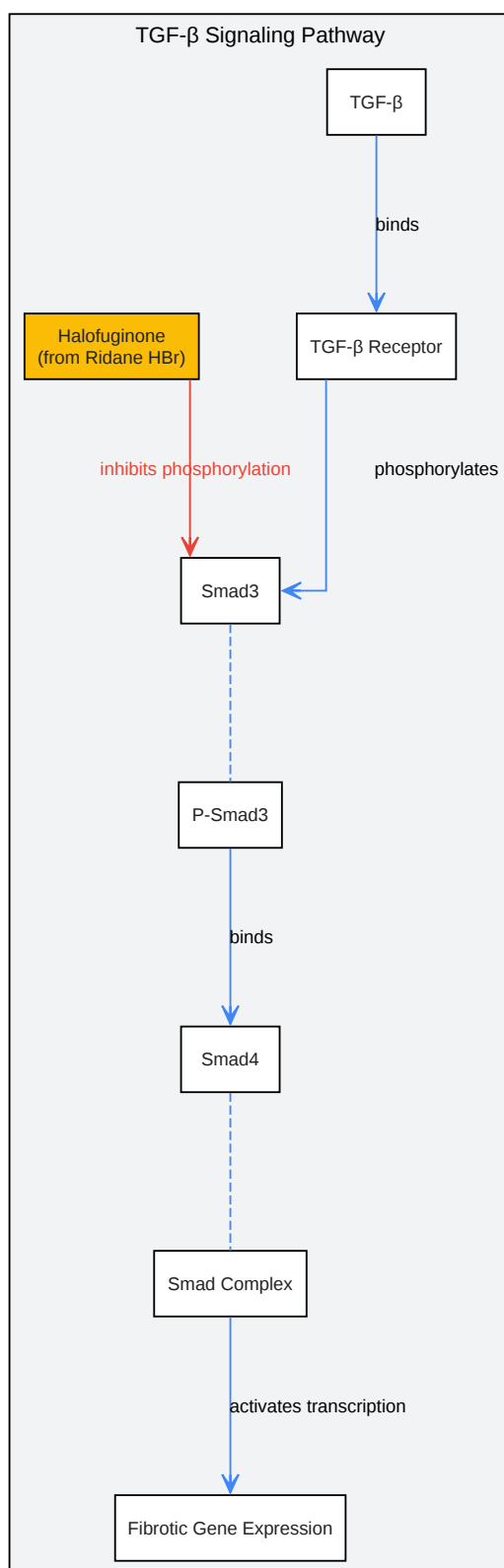
Additionally, Halofuginone has been shown to inhibit the transforming growth factor-beta (TGF- β) signaling pathway by preventing the phosphorylation of Smad3, a key downstream effector. This inhibition of TGF- β signaling contributes to its anti-fibrotic effects.

Signaling Pathways



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Caption: AAR pathway activation by Halofuginone.



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Caption: Inhibition of TGF- β signaling by Halofuginone.

Experimental Protocols

Safety Precautions

As no specific safety data sheet for **Ridane Hydrobromide** is readily available, it is recommended to handle the compound with standard laboratory safety precautions. This includes wearing personal protective equipment (PPE) such as a lab coat, safety glasses, and gloves. Work in a well-ventilated area or a chemical fume hood, especially when handling the powdered form.

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **Ridane Hydrobromide** in dimethyl sulfoxide (DMSO). The solubility of **Ridane Hydrobromide** in DMSO has not been empirically determined in public literature; therefore, it is advisable to start with a small quantity to confirm solubility at the desired concentration.

Materials:

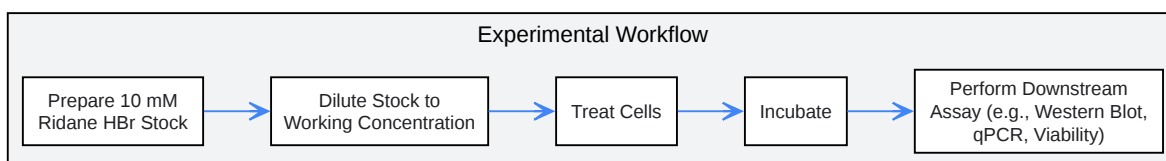
- **Ridane Hydrobromide** (MW: 252.15 g/mol)
- Anhydrous, sterile DMSO
- Sterile microcentrifuge tubes or vials
- Calibrated analytical balance
- Vortex mixer

Procedure:

- Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of **Ridane Hydrobromide** needed:
 - $\text{Mass (g)} = \text{Molarity (mol/L)} \times \text{Volume (L)} \times \text{Molecular Weight (g/mol)}$
 - $\text{Mass (mg)} = 10 \text{ mmol/L} \times 0.001 \text{ L} \times 252.15 \text{ g/mol} \times 1000 \text{ mg/g} = 2.52 \text{ mg}$

- Weigh the compound: Carefully weigh out 2.52 mg of **Ridane Hydrobromide** using an analytical balance and place it into a sterile microcentrifuge tube.
- Add solvent: Add 1 mL of sterile DMSO to the tube containing the **Ridane Hydrobromide**.
- Dissolve the compound: Close the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution, but monitor for any signs of degradation.
- Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light. The stability of the stock solution is not known, so it is recommended to prepare fresh solutions for critical experiments.

Experimental Workflow for Cell-Based Assays



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Caption: General workflow for using Ridane HBr in cell culture.

Conclusion

Ridane Hydrobromide serves as a valuable precursor for the synthesis of biologically active molecules that are of significant interest in drug development. While detailed characterization of **Ridane Hydrobromide** itself is limited, understanding the mechanisms of its derivatives allows for its application in studies investigating the AAR and TGF- β signaling pathways. The provided protocols offer a starting point for the preparation and use of **Ridane Hydrobromide** stock solutions in a research context. It is strongly recommended that researchers perform small-scale solubility and stability tests to validate the protocols for their specific experimental conditions.

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References

- 1. Ridane Hydrobromide | 64543-93-7 | Benchchem [benchchem.com]
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